molecular formula C15H21N3O2S B7539154 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide

Cat. No.: B7539154
M. Wt: 307.4 g/mol
InChI Key: SQWBWJSHEUWFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxy group at the 3-position and a piperidinyl group substituted with a methylcarbamothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the piperidinyl intermediate. The piperidinyl intermediate is synthesized through the acylation of 4-piperidone with methyl isothiocyanate, followed by reduction to yield the desired piperidinyl derivative. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide.

    Reduction: Formation of 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry for the detection of metal ions, particularly copper ions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic applications, including its role as a chemosensor for detecting metal ions in biological systems.

    Industry: Potential use in the development of sensors and analytical devices for environmental monitoring and industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide primarily involves its ability to form stable complexes with metal ions. The compound acts as a chemosensor, selectively binding to copper ions through coordinate bonding at the nitrogen atoms of the ligand . This binding induces a change in the electronic structure of the compound, leading to detectable changes in its spectroscopic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzylamine
  • 3-hydroxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide
  • N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to selectively bind to copper ions with high affinity and specificity sets it apart from other similar compounds, making it a valuable tool in analytical chemistry and sensor development .

Properties

IUPAC Name

3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-16-15(21)18-8-6-12(7-9-18)17-14(19)11-4-3-5-13(10-11)20-2/h3-5,10,12H,6-9H2,1-2H3,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWBWJSHEUWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.